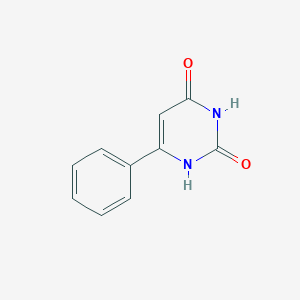
6-Feniluracilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Phenyluracil derivatives has been explored through various methods. One approach involves the reaction of tris(trimethylsilyl)6-aminouracil with alkyl- and arylalkyl halogenides, leading to 3-substituted 6-aminouracil derivatives in a process catalyzed by AlCl3 or iodine, offering a general access to these compounds (Müller, 1991). Another method for synthesizing 6-phenyluracil derivatives utilizes the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids, demonstrating significant cytostatic activity in various cell lines (Hocek et al., 2000).
Molecular Structure Analysis
The molecular structure of 6-Phenyluracil and its derivatives has been extensively studied, providing insights into their properties and interactions. For instance, spectral and magnetic properties analyses have been conducted on phenylazo-6-aminouracil complexes, revealing their octahedral geometry and the modes of interactions between ligands and metals (Masoud et al., 2004).
Chemical Reactions and Properties
6-Phenyluracil participates in various chemical reactions, contributing to its versatile applications. A notable reaction is the FeCl3·6H2O catalyzed domino reaction of 6-aminouracils with water and aldehydes, leading to the efficient synthesis of 5-alkyl/arylidenebarbituric acids, showcasing the compound's reactivity and potential for creating diverse chemical structures (Kalita et al., 2014).
Physical Properties Analysis
The physical properties of 6-Phenyluracil derivatives, such as stability and crystalline structure, are crucial for their application in various domains. For example, the synthesis and stability of 6-amino-5-thioformyluracils have been explored, revealing the influence of the 6-amino group on the C=S bond length and the overall stability of the compounds (Hirota et al., 1996).
Chemical Properties Analysis
The chemical properties of 6-Phenyluracil, including its reactivity and interaction with other compounds, have been the subject of extensive research. The regioselective synthesis of 6-alkyl- and 6-aryluracils showcases the compound's versatility and potential for generating a wide array of derivatives with various functional groups (Rajapaksha et al., 2017).
Aplicaciones Científicas De Investigación
Síntesis de nucleobases modificadas
6-Feniluracilo se utiliza en la síntesis de nucleobases modificadas de uracilo y citosina . Este proceso implica un método dirigido por microondas que conduce a altos rendimientos de derivados de uracilo y citosina . El uso de this compound permite la alteración de las propiedades estéricas y electrónicas en las posiciones C-5 y C-6 .
Estudios biomoleculares
Las nucleobases modificadas, como el this compound, han despertado mucho interés en los estudios biomoleculares . Se utilizan en una variedad de estudios biomoleculares que van desde la detección de mutaciones genómicas, el diagnóstico de enfermedades, el silenciamiento de genes y como sondas moleculares .
Aplicaciones farmacéuticas
This compound y sus derivados han encontrado muchas aplicaciones biológicas y farmacéuticas . Por ejemplo, una serie de análogos de nucleobases, incluyendo 5-fluorouracilo, anilinouracilos y ciclo-pentenil citosinas son fármacos antitumorales y antibacterianos conocidos .
Estudio del daño al ADN
La síntesis de nucleobases de pirimidina, como el this compound, es de particular interés para estudiar su propensión a sufrir rápidas formaciones de lesiones fotoquímicas bajo radiación ultravioleta, causando daños genómicos
Mecanismo De Acción
Target of Action
More research is needed to identify the specific molecular targets of this compound and their roles in biological systems .
Mode of Action
It is known that many uracil derivatives interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Given the structural similarity of 6-Phenyluracil to other uracil derivatives, it is possible that it may influence pathways involving pyrimidine metabolism .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 6-Phenyluracil is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of 6-Phenyluracil .
Propiedades
IUPAC Name |
6-phenyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSMAVULYUCSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158114 | |
| Record name | 6-Phenyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13345-09-0 | |
| Record name | 6-Phenyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13345-09-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Phenyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the major photochemical reactions 6-phenyluracil can undergo?
A1: 6-Phenyluracil exhibits interesting photochemical behavior. In neutral solutions, 5-diazo-6-phenyluracil undergoes a photochemical Wolff rearrangement. [] Additionally, 6-phenyluracil can form photodimers under certain irradiation conditions. The molecular structures of these photodimers have been elucidated. []
Q2: Are there any studies investigating the potential applications of 6-phenyluracil derivatives?
A3: Research on 5-diazo-6-phenyluracil demonstrates its utility in synthesizing alkyl 5-phenyl-2-oxo-4-imidazoline-4-carboxylic acid derivatives via photochemical Wolff rearrangement. [] This suggests potential applications of 6-phenyluracil derivatives in synthetic chemistry and possibly medicinal chemistry, as imidazoline derivatives are known for various biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




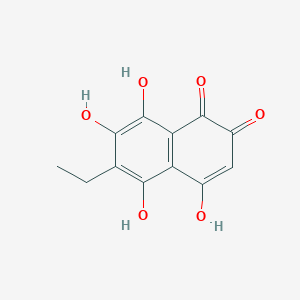
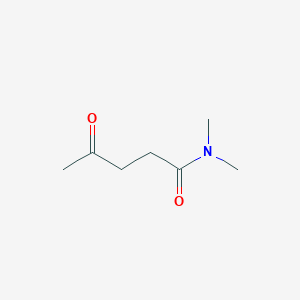



![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)
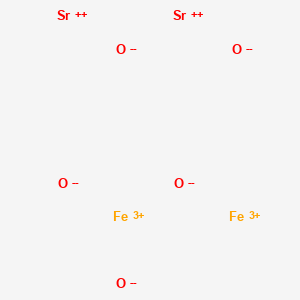


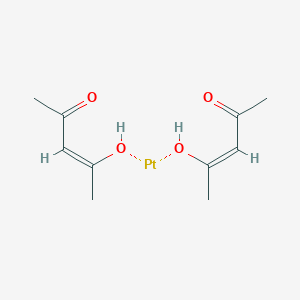
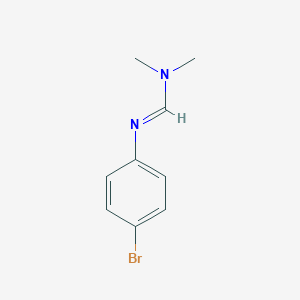
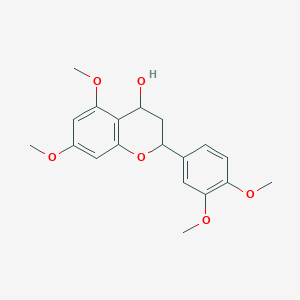
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)